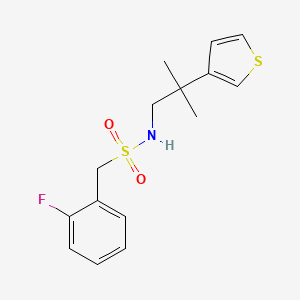

![molecular formula C19H23N5O2 B2496135 1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848728-53-0](/img/structure/B2496135.png)

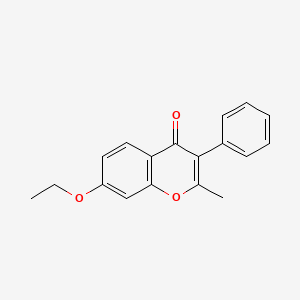

1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related purine derivatives, such as the thiadiazepino-fused purine diones, involves multi-step processes that typically start from simpler purine structures. For example, the synthesis of 6-phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine was achieved through a three-step synthesis beginning with 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and involving intermediates such as chloroimido compounds and benzoylaminoethyl chlorides (Hesek & Rybár, 1994).

科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems from related purine derivatives showcases the chemical versatility and potential for the development of novel compounds with significant properties. This chemical pathway involves a multi-step synthesis, highlighting the compound's utility as a precursor in synthesizing complex ring systems, which could have various applications in drug development and material science (Hesek & Rybár, 1994).

Biological Applications and Drug Development

The evaluation of pyrimido- and tetrahydropyrazino[2,1-f]purinediones for their adenosine receptors affinities indicates potential applications in developing novel drugs targeting the adenosine receptor, which is crucial for cardiovascular, neurological, and immunological functions. One derivative was identified as a potent A1 adenosine receptor antagonist, suggesting a path for developing selective drugs for various adenosine receptor-mediated conditions (Szymańska et al., 2016).

Research into arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment led to the discovery of compounds with high affinity for 5-HT(1A) and alpha(1) receptors. This study not only highlights the compound's relevance in designing new ligands for neurological receptors but also its application in studying receptor binding and activity, offering insights into potential treatments for neuropsychiatric disorders (Jurczyk et al., 2004).

Anti-inflammatory and Neurodegenerative Disease Research

The compound's derivatives have shown antiinflammatory activity in the adjuvant-induced arthritis rat model, comparable to that of known antiinflammatory drugs. This indicates its potential in developing novel antiinflammatory agents, possibly with fewer side effects and improved efficacy (Kaminski et al., 1989).

In neurodegenerative disease research, 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones were studied for their interaction with adenosine receptors and monoamine oxidases, which are critical targets for Parkinson's and Alzheimer's disease treatments. The study identified novel classes of potent MAO-B inhibitors and dual-target adenosine receptor antagonists, highlighting the compound's utility in developing treatments that may offer symptomatic relief and disease-modifying effects for neurodegenerative diseases (Koch et al., 2013).

特性

IUPAC Name |

1,7-dimethyl-9-phenyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-4-10-22-17(25)15-16(21(3)19(22)26)20-18-23(11-13(2)12-24(15)18)14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFLQTOYIZLRGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4)C)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-dimethyl-9-phenyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-1-[tris(propan-2-yl)silyl]-1H-indole](/img/structure/B2496058.png)

![1-(4-ethylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2496060.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B2496069.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2496072.png)

![Thiadiazol-4-yl-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2496074.png)